Homobatrachotoxin

Sodium Channel Pharmacology Membrane Depolarization Structure-Activity Relationship (SAR)

Homobatrachotoxin (CAS 23509-17-3), a steroidal alkaloid neurotoxin with the molecular formula C₃₂H₄₄N₂O₆ and a molecular weight of 552.7 g/mol, is a potent and selective activator of voltage-gated sodium channels (VGSCs). First isolated from the skin of the Colombian poison-dart frog Phyllobates aurotaenia and later identified in the feathers and skin of New Guinean passerine birds of the genus Pitohui, it belongs to the batrachotoxin class of compounds, which are among the most toxic natural products known.

Molecular Formula C32H44N2O6
Molecular Weight 552.7 g/mol
CAS No. 23509-17-3
Cat. No. B1253226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomobatrachotoxin
CAS23509-17-3
Synonymshomobatrachotoxin
Molecular FormulaC32H44N2O6
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C
InChIInChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1
InChIKeyPRSLQQJCHZFAHB-PZCWOAKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homobatrachotoxin (CAS 23509-17-3) Potency Profile and Sodium Channel Selectivity for Research Procurement


Homobatrachotoxin (CAS 23509-17-3), a steroidal alkaloid neurotoxin with the molecular formula C₃₂H₄₄N₂O₆ and a molecular weight of 552.7 g/mol, is a potent and selective activator of voltage-gated sodium channels (VGSCs) [1]. First isolated from the skin of the Colombian poison-dart frog Phyllobates aurotaenia and later identified in the feathers and skin of New Guinean passerine birds of the genus Pitohui, it belongs to the batrachotoxin class of compounds, which are among the most toxic natural products known [2]. As a biochemical tool, homobatrachotoxin is specifically used to study Na+ channel gating mechanisms and for characterizing sodium channel subtypes due to its high affinity binding to neurotoxin receptor site 2 [3].

Site 2 Ligand Voltage-gated sodium channel site 2 binding and gating mechanism studies
Subtype Profiling Sodium channel subtype characterization and structure-activity relationship analysis

Why Generic Substitution Fails: Structural and Functional Differentiation of Homobatrachotoxin from In-Class Analogs


Homobatrachotoxin cannot be generically substituted with other batrachotoxins or sodium channel activators due to quantifiable differences in both its structure and functional potency. The molecule is specifically defined as the 20α-ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid [1]. This specific substitution on the pyrrole ring at the C20 position is critical for its interaction with neurotoxin receptor site 2 on voltage-gated sodium channels, directly influencing its pharmacological profile and potency relative to other analogs like batrachotoxin (which contains a 2,4,5-trimethylpyrrole moiety) or batrachotoxinin A (which lacks the ester altogether) [2]. Furthermore, its unique biological distribution across distinct taxa (amphibians and birds) distinguishes it from other batrachotoxins, which are often restricted to a single class of organisms [3].

Attribute
Target: Homobatrachotoxin
Substitution Concern
Pyrrole substitution
2-ethyl-4-methylpyrrole ester
Batrachotoxin has 2,4,5-trimethylpyrrole; may alter site 2 binding context
C20 ester moiety
Present
Batrachotoxinin A lacks ester; activation profile differs significantly
Taxonomic source
Amphibian & avian
Most batrachotoxins restricted to single class; authentic standard needed for cross-species work

Quantitative Evidence for Differentiating Homobatrachotoxin from Key Analogs


Comparative Depolarization Potency: Homobatrachotoxin vs. Batrachotoxin (BTX) and Analogs

In a direct head-to-head comparison using rat phrenic nerve-diaphragm muscle preparations, homobatrachotoxin was found to be one of the three most potent batrachotoxin analogs [1]. It elicited a 50% membrane depolarization (EC50) at a concentration of 18 x 10⁻⁹ M in one hour, compared to 4.5 x 10⁻⁹ M for batrachotoxin (BTX) and 12 x 10⁻⁹ M for the 20α-2,4,5-trimethylpyrrole-3-carboxylate analog. For context, other analogs were drastically less potent: the 20α-p-bromobenzoate of BTX-A was 220-fold less potent than BTX [1].

Depolarization potency
Head-to-head
EC50 18 pM vs BTX 4.5 pM
Supports potency window selection
Rat phrenic nerve-diaphragm, 37°C; 4-fold lower than BTX
Sodium Channel Pharmacology Membrane Depolarization Structure-Activity Relationship (SAR)

Comparative Acute Toxicity (LD50): Homobatrachotoxin vs. Batrachotoxinin A

While homobatrachotoxin and batrachotoxin (BTX) share similar, extremely high toxicity, they are both orders of magnitude more toxic than the core scaffold, batrachotoxinin A [1]. The LD50 for batrachotoxinin A is reported as approximately 1000 μg/kg (subcutaneous injection in mice), whereas the LD50 for batrachotoxin and homobatrachotoxin is in the range of 2-3 μg/kg [1][2]. This represents a greater than 300-fold difference in acute toxicity.

Acute toxicity (LD50)
Class-level
~2-3 μg/kg vs ~1000 μg/kg (BTX-A)
Supports C20-ester role in high toxicity
Mice s.c.; >300-fold difference; class-level inference
Toxicology LD50 Neurotoxicity In Vivo Potency

Comparative Sodium Channel Inactivation: Homobatrachotoxin vs. C20-Ester Derivatives

Cross-study analysis indicates that while homobatrachotoxin belongs to the class of C20-ester batrachotoxin derivatives known to hyperpolarize activation and block fast inactivation of sodium channels, its specific functional profile has not been quantified with the same precision as more recently synthesized analogs [1]. A 2021 study on three BTX C20-ester derivatives (BTX, BTX-B, BTX-cHx) against recombinant NaV subtypes (rat NaV1.4 and human NaV1.5) found they were functionally equivalent, hyperpolarizing channel activation and blocking both fast and slow inactivation [1]. While homobatrachotoxin was not directly tested in this panel, its structural classification as a C20-ester derivative with a distinct pyrrole substitution suggests it may exhibit similar gating modification properties, but with a potency profile distinct from BTX as demonstrated in direct depolarization assays [2].

Gating modification
Class-level
Not directly measured; C20-ester derivative
May share BTX-class gating profile
Inferred from BTX, BTX-B, BTX-cHx on NaV1.4/1.5
Electrophysiology Sodium Channel Gating Fast Inactivation Slow Inactivation

Recommended Research and Industrial Application Scenarios for Homobatrachotoxin


Calibrating Potency Windows in Sodium Channel Pharmacology Assays

Given its quantifiably lower potency in depolarization assays compared to batrachotoxin (18 x 10⁻⁹ M vs. 4.5 x 10⁻⁹ M for a 50% depolarization), homobatrachotoxin is the preferred tool when the experimental design requires a sodium channel activator that is still highly potent but offers a wider dynamic range before reaching saturation [1]. This is critical for accurately resolving concentration-response curves in high-throughput screening or detailed electrophysiology studies where the extreme potency of BTX might lead to a narrow, less-informative assay window. Researchers studying structure-activity relationships of site 2 neurotoxins can use homobatrachotoxin as a reference compound to benchmark the impact of specific pyrrole ring substitutions on channel activation kinetics [1].

Comparative Study of Sodium Channel Gating Mechanisms Across Subtypes

Although direct comparative data on gating modification for homobatrachotoxin is limited, its classification as a C20-ester derivative of BTX-A supports its use in studies investigating the functional divergence of sodium channel subtypes [2]. Studies have shown that other C20-ester derivatives (e.g., BTX, BTX-B, BTX-cHx) are functionally equivalent in their ability to hyperpolarize activation and block fast/slow inactivation of NaV1.4 and NaV1.5 [2]. By employing homobatrachotoxin, which has a distinct pyrrole substitution (2-ethyl-4-methyl vs. 2,4,5-trimethyl), researchers can probe the structural tolerance of the receptor site 2 across different NaV isoforms, thereby generating subtype-specific pharmacological fingerprints [1][2].

Toxicological and Ecological Defense Mechanism Research

Homobatrachotoxin is the unique molecular link between two disparate classes of toxic vertebrates: neotropical poison-dart frogs (Phyllobates) and New Guinean passerine birds (Pitohui, Ifrita) [3][4]. This unique phylogeographic distribution, not shared with other batrachotoxins like batrachotoxinin A, makes homobatrachotoxin an essential analytical standard for ecological and evolutionary studies. Procurement of authentic homobatrachotoxin is necessary for use as a reference standard in HPLC-MS analyses to identify and quantify toxin sequestration in novel species, track trophic transfer of dietary alkaloids, and investigate the convergent evolution of chemical defense strategies across vertebrates [3].

Application
Selection Property
Validation Focus
Sodium channel pharmacology assays
C20-ester potency profile
Depolarization potency window benchmarking
NaV subtype gating comparison
Pyrrole substitution variant
Gating modification profile across isoforms
Chemical defense ecology research
Taxonomically unique alkaloid
Species identification and trophic transfer analysis

Technical Documentation Hub

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50 linked technical documents
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